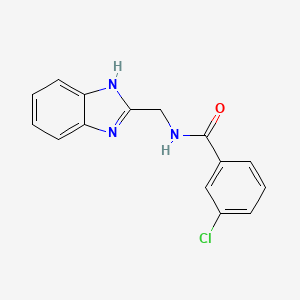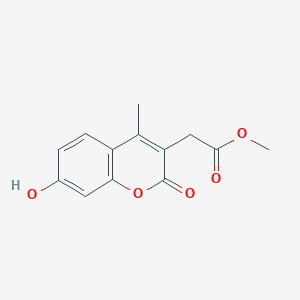
2-(7-羟基-4-甲基-2-氧代色烯-3-基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is a chemical compound with the molecular formula C13H12O5. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
科学研究应用
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticoagulant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and as a component in various industrial processes.
作用机制
Target of Action
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is a natural coumarin derivative Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with certain bacterial enzymes, altering their activity and resulting in a detectable change in fluorescence.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
As a coumarin derivative, it may share some of the known effects of coumarins, which include anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
生化分析
Biochemical Properties
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate plays a significant role in various biochemical reactions. It is used as a building block or intermediate in the synthesis of coumaric galactosides and fluorogenic substrates . This compound interacts with several enzymes and proteins, including bacterial enzymes, where it serves as a switchable fluorescent substrate for detection purposes . The nature of these interactions often involves the hydrolysis of the ester bond, leading to the release of a fluorescent product that can be easily detected.
Cellular Effects
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a fluorescent substrate allows for the monitoring of enzyme activity within cells, providing insights into cellular function and metabolic states . Additionally, this compound’s interaction with bacterial enzymes can lead to changes in bacterial cell function, making it a valuable tool in microbiological research.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate involves its binding interactions with specific biomolecules. It acts as a substrate for certain enzymes, where the hydrolysis of the ester bond results in the release of a fluorescent product . This process can either inhibit or activate enzyme activity, depending on the specific enzyme involved. Furthermore, changes in gene expression can occur as a result of the compound’s interaction with cellular components, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate can change over time. The compound is stable for at least two years when stored at room temperature, protected from light and moisture . Over time, degradation may occur, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to monitor enzyme activity and other cellular processes.
Dosage Effects in Animal Models
The effects of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound can effectively serve as a fluorescent marker without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. These dosage-dependent effects are crucial for determining the appropriate concentrations for experimental use.
Metabolic Pathways
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing the active fluorescent product . This interaction can affect metabolic flux and metabolite levels within cells, providing valuable information on cellular metabolism and enzyme activity.
Transport and Distribution
Within cells and tissues, Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy as a fluorescent marker. The compound’s distribution can be monitored using its fluorescent properties, providing insights into its cellular and tissue-specific localization.
Subcellular Localization
The subcellular localization of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and proteins within the cell. The fluorescent properties of the compound enable researchers to visualize its subcellular distribution, providing valuable information on its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate typically involves the esterification of 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Types of Reactions:
Oxidation: Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
相似化合物的比较
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- 7-Acetyl-4-methylcoumarin
- 4-Methylumbelliferyl acetate
Comparison: Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNWNKFVYXEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
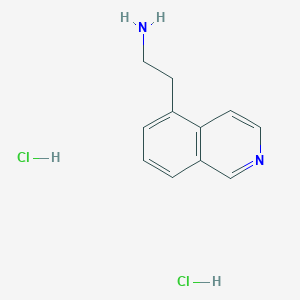
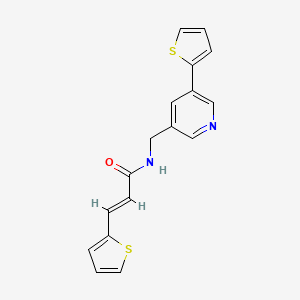

![4-Amino-3-{[(3-methylphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)
![2-Chloro-N-[1-[4-(hydroxymethyl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide](/img/structure/B2421049.png)
![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)
![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)
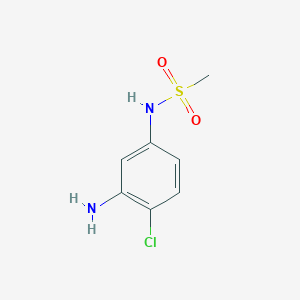
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)
![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)
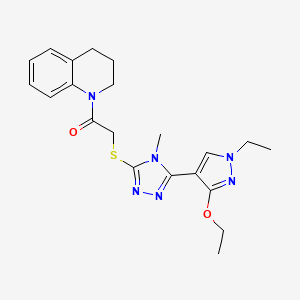
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)
